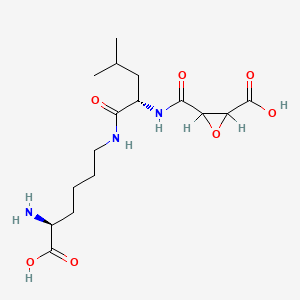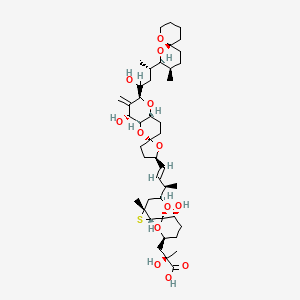
Acanthifolicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acanthifolicin is an okadaic acid derivative that has been shown top inhibit protein phosphatase 1 with an IC50= 20 nM (similar to that of okadaic acid at 19 nM).
Applications De Recherche Scientifique
Inhibition of Protein Phosphatases : Acanthifolicin, derived from "Pandoras acanthifolium," has been shown to inhibit protein phosphatases-1 and -2A (PP1 and PP2A). This inhibition is similar to that caused by okadaic acid, but with slightly less activity against PP2A. This feature of this compound could be utilized for specific inhibition of PP2A at certain concentrations, potentially both in vitro and in vivo (Holmes, Luu, Carrier, & Schmitz, 1990).
Chemopreventive Effects in Colonic Aberrant Crypt Foci : Acanthus ilicifolius, a mangrove medicinal plant, was evaluated for its chemoprotective outcomes against azoxymethane-induced colonic aberrant crypt foci in rats. The results showed a significant decrease in the number of such foci, suggesting A. ilicifolius as an effective herbal approach for prevention in the rat colon (Almagrami et al., 2014).
Activation of Anti-fungal Defence Responses in Plants : Studies have shown that this compound, among other protein phosphatase inhibitors, can activate anti-fungal defence responses in soybean cotyledons and cell cultures. This activation results in the production of isoflavonoid phytoalexins, important plant defence compounds (MacKintosh, Lyon, & Mackintosh, 1994).
Anti-Atherogenic Properties : Acanthus ilicifolius has shown potential anti-atherogenic effects. In a study, alcoholic extracts of A. ilicifolius leaf and stem significantly reduced body weight, systolic blood pressure, and serum lipid levels while increasing HDL levels in a high-fat diet-induced atherogenic rat model (Karim et al., 2021).
Anti-inflammatory Activity : The methanolic fraction of Acanthus ilicifolius leaf extract has shown significant anti-inflammatory activity. It inhibits rat paw oedema and decreases protein exudation and leukocyte migration in the peritoneal fluid, indicating its effectiveness against peritoneal inflammation (Mani Senthil Kumar et al., 2008).
Chemopreventive Effect on Liver Carcinogenesis : Ethanol extracts of Acanthus ilicifolius demonstrated a chemopreventive effect against diethyl nitrosamine-induced liver tumour in rats, suggesting its potential in cancer prevention (Rajamanick et al., 2016).
Gastroprotective Role : A study revealed the gastroprotective activity of the methanolic extract of Acanthus ilicifolius. The extract showed protective activity against gastric lesions induced by various agents, suggesting its potential as an anti-ulcer agent (Mani Senthil Kumar et al., 2012).
Propriétés
Numéro CAS |
77739-71-0 |
|---|---|
Formule moléculaire |
C44H68O13S |
Poids moléculaire |
837.1 g/mol |
Nom IUPAC |
(2R)-3-[(1S,2S,2'S,4S,5'R,6R)-4-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-5'-hydroxy-6-methylspiro[3-oxa-7-thiabicyclo[4.1.0]heptane-2,6'-oxane]-2'-yl]-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C44H68O13S/c1-24(32-23-41(6)38(58-41)44(55-32)33(46)12-11-29(54-44)22-40(5,50)39(48)49)9-10-28-14-18-43(53-28)19-15-31-37(57-43)34(47)27(4)36(52-31)30(45)21-26(3)35-25(2)13-17-42(56-35)16-7-8-20-51-42/h9-10,24-26,28-38,45-47,50H,4,7-8,11-23H2,1-3,5-6H3,(H,48,49)/b10-9+/t24-,25-,26+,28+,29+,30?,31-,32+,33-,34-,35+,36+,37-,38-,40-,41-,42+,43-,44+/m1/s1 |
Clé InChI |
PBZVIYIWLYRXNM-GPMIJPABSA-N |
SMILES isomérique |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)CC([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6C[C@@]7([C@@H](S7)[C@@]8(O6)[C@@H](CC[C@H](O8)C[C@](C)(C(=O)O)O)O)C)O)O |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)O)O)O)C)O)O |
SMILES canonique |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC7(C(S7)C8(O6)C(CCC(O8)CC(C)(C(=O)O)O)O)C)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
acanthifolic acid acanthifolicin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



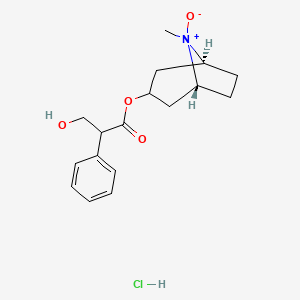
![1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B1665319.png)
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)
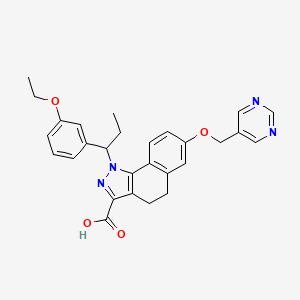
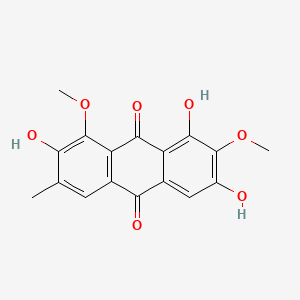
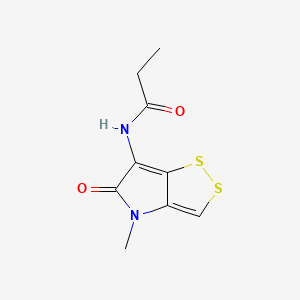
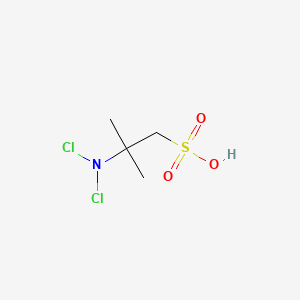
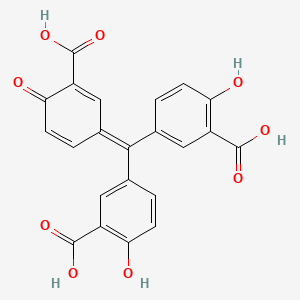
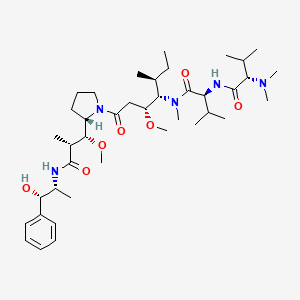
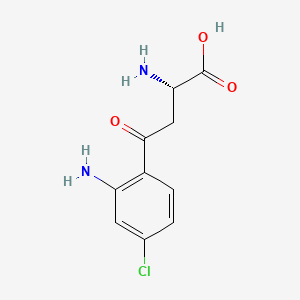
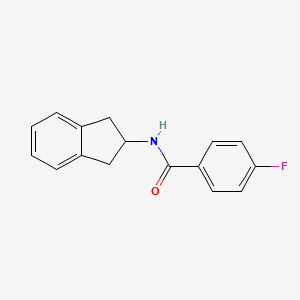
![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)
